6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine
Description
Properties
Molecular Formula |
C13H11N3OS |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
6-(6-methoxypyridin-3-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C13H11N3OS/c1-17-12-5-3-9(7-15-12)8-2-4-10-11(6-8)18-13(14)16-10/h2-7H,1H3,(H2,14,16) |
InChI Key |
CBBGVZCNBLEQID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC3=C(C=C2)N=C(S3)N |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods
Synthesis of Benzo[d]thiazole Core
The synthesis of the benzo[d]thiazole core typically follows these steps:
Starting Materials : The reaction often starts with a substituted benzothiazole or thioamide.
Cyclization Reaction : A common approach is to react a thioamide with an α-haloketone or an equivalent electrophile under basic conditions, leading to the formation of the benzo[d]thiazole structure.
Example Reaction Scheme
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Thioamide + α-Haloketone | Base, Solvent (e.g., DMSO) | Varies (typically >60%) |
Introduction of Methoxypyridine Group
Once the benzo[d]thiazole core is synthesized, the next step involves introducing the methoxypyridine group:
- Nucleophilic Substitution : This can be achieved by treating a suitable brominated pyridine derivative with the benzo[d]thiazole intermediate in the presence of a base.
Example Reaction Scheme
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Benzo[d]thiazole + Bromopyridine | Base (e.g., NaHCO₃), Solvent (e.g., THF) | Typically >70% |
Analytical Techniques for Characterization
Characterization of synthesized compounds is critical for confirming their structure and purity. Common techniques include:
Nuclear Magnetic Resonance (NMR) : Provides information on molecular structure.
Mass Spectrometry (MS) : Confirms molecular weight and structure.
Thin Layer Chromatography (TLC) : Monitors reaction progress and purity.
Example Characterization Data
| Technique | Observations |
|---|---|
| NMR | Signals corresponding to aromatic protons observed at δ 7.33 - 8.20 ppm |
| MS | m/z values consistent with expected molecular weight |
Chemical Reactions Analysis
Types of Reactions
6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of benzothiazole, including 6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine, exhibit notable anticancer properties. In vitro studies have shown efficacy against various cancer cell lines:
- Colo205 (colon cancer)
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses significant antibacterial and antifungal activities:
- Minimum Inhibitory Concentration (MIC) values were reported as low as 12.5 μg/mL against various pathogens, including Gram-positive and Gram-negative bacteria .
- Specific derivatives were effective against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, showcasing its potential as a lead compound for antibiotic development .
Neuropharmacological Effects
The compound's interaction with histamine receptors suggests potential applications in treating neurological disorders. It has been associated with modulation of the H3 receptor, which is linked to memory and cognitive functions. This modulation could pave the way for developing treatments for conditions like Alzheimer's disease and other cognitive impairments .
Case Studies
- Anticancer Activity Evaluation:
- Neuropharmacological Research:
Mechanism of Action
The mechanism of action of 6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Heteroaryl Modifications
Pyridine vs. Pyrimidine Substituents :
- 6-(2-Methoxypyrimidin-5-yl)benzo[d]thiazol-2-amine (FTO 4): This derivative, featuring a pyrimidine ring, was synthesized as an FTO inhibitor.
- 6-(4-Methoxyphenyl)benzo[d]thiazol-2-amine (3c): Substitution with a methoxyphenyl group resulted in moderate nitric oxide (NO) scavenging activity (IC₅₀ = 75 µg/mL), suggesting that aryl groups with electron-donating substituents may improve antioxidant properties .
Fluorinated Derivatives
- 6-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine : Fluorination at the 6-position of the benzothiazole core increased cytotoxicity in cancer cells by activating p53-mediated apoptosis, demonstrating the impact of halogenation on bioactivity .
Hydrogen Bonding and Crystallinity
Mono-hydrobromide salts of N-(6-methoxypyridin-3-yl)thiazol-2-amine derivatives exhibited distinct hydrogen-bonding patterns depending on the heteroaryl group:
- Pyridine-Containing Derivative (3) : Formed a 3D network via N–H···Br⁻ and Owater–H···Br⁻ interactions.
- Pyrazine-Containing Derivative (4) : Adopted a zigzag chain structure through N⁺–H···Npyrazine bonds.
These differences in solid-state behavior may influence solubility and formulation strategies .
Biological Activity
6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The compound has a molecular formula of CHNOS and a molecular weight of approximately 248.31 g/mol. Its structure incorporates a benzo[d]thiazole moiety, which is known for diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 248.31 g/mol |
| Structural Features | Benzo[d]thiazole, pyridine ring |
Anticancer Properties
Research indicates that compounds with a benzo[d]thiazole structure often exhibit significant anticancer properties. For instance, derivatives of benzo[d]thiazoles have been shown to inhibit the proliferation of various cancer cell lines, including A431, A549, and H1299 cells. One study reported that a related compound significantly inhibited cell migration and induced apoptosis at concentrations as low as 1 μM .
Case Study:
In a recent study, several benzothiazole derivatives were synthesized and evaluated for their anticancer activities. The lead compound demonstrated an IC value of 0.004 μM against T-cell proliferation, showcasing its potential as an anti-tumor agent .
Anti-inflammatory Activity
Benzothiazole derivatives have also been investigated for their anti-inflammatory effects. Compounds similar to this compound have been found to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. These findings suggest that modifications in the benzothiazole structure can enhance anti-inflammatory activity .
While specific mechanisms for this compound remain largely unexplored, related compounds have shown various mechanisms including inhibition of key signaling pathways involved in cancer progression and inflammation. For example, the inhibition of glycogen synthase kinase 3 (GSK-3) has been identified as a target for some benzothiazole derivatives .
Comparative Analysis
To contextualize the activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|
| 7-Chloro-4-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine | IC = 0.004 μM | Moderate reduction in cytokines |
| This compound | Under investigation | Potentially active |
| 6-Morpholinobenzo[d]thiazol-2-amine | Varies by substitution | Varies by substitution |
Q & A
What are the optimized synthetic routes for 6-(6-methoxypyridin-3-yl)benzo[d]thiazol-2-amine, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of substituted anilines with thiocyanates in acidic media. For example, 6-methoxybenzo[d]thiazol-2-amine derivatives are synthesized by reacting 4-methoxyaniline with ammonium thiocyanate and bromine in glacial acetic acid at controlled temperatures (<10°C), yielding ~69% after recrystallization . Hydrazine derivatives are prepared via refluxing with hydrazine hydrate in ethylene glycol, but solvent choice critically affects yields: methanol with HCl yields ~59%, while ethylene glycol improves to 76% . Methodological optimization (e.g., solvent polarity, stoichiometry, and reaction time) is essential to mitigate side reactions like incomplete cyclization or over-substitution .
How can structural characterization of this compound resolve ambiguities in regiochemistry or tautomeric forms?
X-ray crystallography (using SHELXL for refinement) and NMR spectroscopy are pivotal. For instance, NMR of 6-methylbenzo[d]thiazol-2-amine shows distinct aromatic protons at δ 7.49 (dd, ) and δ 7.01 (d, ), confirming substitution patterns . Crystallographic data (e.g., bond lengths and angles) can distinguish between keto-enol tautomers in hydrazone derivatives . IR spectroscopy further validates functional groups, such as N–H stretches (~3400 cm) in amine moieties .
What experimental strategies are recommended to evaluate the compound's biological activity in neurodegenerative disease models?
Structure-activity relationship (SAR) studies guided by docking simulations (e.g., targeting ABAD/17β-HSD10 for Alzheimer’s) are critical. For example, benzothiazole-based urea derivatives are assayed for enzyme inhibition using fluorescence polarization or kinetic assays . In vitro models (e.g., SH-SY5Y cells) assess neuroprotective effects via viability assays (MTT) under oxidative stress . Dose-response curves and molecular dynamics simulations refine binding affinity predictions .
How can researchers address contradictions in reported synthetic yields or purity across studies?
Discrepancies often arise from variations in reaction setup. For instance, hydrazine reactions in methanol with HCl yield 59% , whereas water-mediated conditions achieve 70% . Systematic replication with controlled parameters (e.g., inert atmosphere, reagent purity) is advised. Analytical techniques like HPLC (≥98% purity thresholds) and elemental analysis validate reproducibility . Comparative TLC ( values) and -NMR integration help identify byproducts .
What advanced computational methods are used to predict the compound's interaction with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (AMBER/GROMACS) model binding modes. For example, pyrazolo-benzothiazole derivatives are docked into kinase active sites, with scoring functions (e.g., MM-GBSA) ranking affinity . Pharmacophore mapping identifies critical H-bond donors (e.g., NH group) and hydrophobic regions for target engagement . QSAR models using descriptors like logP and polar surface area optimize bioavailability .
What are the challenges in scaling up synthesis while maintaining regioselectivity?
Scale-up introduces heat transfer inefficiencies and byproduct formation. Kilo-lab trials for 2-hydrazinylbenzo[d]thiazoles show that slow bromine addition (<10°C) and excess hydrazine (5 eq.) improve reproducibility . Continuous-flow systems may enhance control over exothermic steps. Recrystallization solvents (e.g., ethyl acetate/ethanol mixtures) must balance yield and purity .
How does the compound’s electronic structure influence its coordination chemistry in metal complexes?
The benzothiazol-2-amine moiety acts as a bidentate ligand via sulfur and amine groups. Copper(I) complexes with N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine exhibit distorted tetrahedral geometry, confirmed by XANES and ESR . Substituents (e.g., methoxy groups) modulate ligand field strength and redox potentials, impacting catalytic activity in oxidation reactions .
What analytical workflows are recommended for stability studies under physiological conditions?
Forced degradation (acid/base, thermal, oxidative stress) coupled with LC-MS identifies degradation products. PBS (pH 7.4, 37°C) stability assays monitor parent compound depletion over 48h . Mass fragmentation patterns (e.g., loss of –OCH or –NH) reveal hydrolytic or oxidative pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
